molecular formula C27H22F3N3O4S B14947698 methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate

Cat. No.: B14947698
M. Wt: 541.5 g/mol
InChI Key: SWGYWJZREAYHTL-UHFFFAOYSA-N
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Description

METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE is a complex organic compound that features a thiazine ring, a benzyl group, and a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE typically involves multiple steps:

    Formation of the Thiazine Ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of sulfur.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Trifluoromethyl Phenyl Group: This step involves the reaction of the intermediate with a trifluoromethyl phenyl isocyanate.

    Final Coupling: The final product is obtained by coupling the intermediate with methyl 4-aminobenzoate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and trifluoromethyl phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and specificity, while the thiazine ring can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(METHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE
  • METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(CHLORO)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE

Uniqueness

The presence of the trifluoromethyl group in METHYL 4-{[(3-BENZYL-4-OXO-2-{[4-(TRIFLUOROMETHYL)PHENYL]IMINO}-1,3-THIAZINAN-6-YL)CARBONYL]AMINO}BENZOATE imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

Molecular Formula

C27H22F3N3O4S

Molecular Weight

541.5 g/mol

IUPAC Name

methyl 4-[[3-benzyl-4-oxo-2-[4-(trifluoromethyl)phenyl]imino-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C27H22F3N3O4S/c1-37-25(36)18-7-11-20(12-8-18)31-24(35)22-15-23(34)33(16-17-5-3-2-4-6-17)26(38-22)32-21-13-9-19(10-14-21)27(28,29)30/h2-14,22H,15-16H2,1H3,(H,31,35)

InChI Key

SWGYWJZREAYHTL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(F)(F)F)S2)CC4=CC=CC=C4

Origin of Product

United States

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